Approximately 12-Fold Higher Reactivity Toward Singlet Oxygen Compared to Diazodiphenylmethane
In Methylene Blue-sensitized photooxidation studies in acetonitrile, chloroform, and methanol, 9-diazofluorene demonstrated approximately 12-fold greater reactivity toward singlet oxygen (¹Δg O₂) than diazodiphenylmethane [1]. The reaction yields predominantly fluorenone, with a rate constant largely insensitive to solvent polarity, consistent with a concerted 1,3-cycloaddition mechanism confirmed by ¹⁵N isotopic labeling at the terminal nitrogen of 9-diazofluorene [1].
| Evidence Dimension | Relative reactivity toward singlet oxygen (¹Δg O₂) |
|---|---|
| Target Compound Data | 9-Diazofluorene (reference; higher reactivity) |
| Comparator Or Baseline | Diazodiphenylmethane, relative reactivity ca. 12 (i.e., ~12-fold less reactive) |
| Quantified Difference | Approximately 12-fold higher reactivity for 9-diazofluorene |
| Conditions | Methylene Blue-sensitized, <10⁻³ M substrate, solvents: CH₃CN, CHCl₃, CH₃OH, ambient temperature |
Why This Matters
For applications requiring efficient singlet oxygen trapping or controlled photooxidative transformation, the 12-fold kinetic advantage directly translates to shorter reaction times and lower reagent loading, improving both throughput and cost efficiency.
- [1] Bethell, D.; McKeivor, R. Intermediates in the Decomposition of Aliphatic Diazo-Compounds. Part 13. Mechanistic Studies on the Reaction of Diaryldiazomethanes with Singlet Molecular Oxygen. J. Chem. Soc., Perkin Trans. 2 1977, 327–333. DOI: 10.1039/P29770000327. View Source
